molecular formula C9H11ClF3N B15245293 (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride CAS No. 189350-65-0

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride

Cat. No.: B15245293
CAS No.: 189350-65-0
M. Wt: 225.64 g/mol
InChI Key: GURZIIAEEFYQTL-DDWIOCJRSA-N
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Description

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride (CAS: 763907-26-2) is a chiral amine hydrochloride salt with the molecular formula C₉H₁₀F₃N·HCl (MW: 225.63 when accounting for HCl). The compound features a trifluoromethyl group attached to a propylamine backbone and a phenyl substituent at the 1-position. Its (R)-enantiomer is distinguished by its stereochemical configuration, which can significantly influence its biochemical interactions. The compound is classified as a hazardous material (UN2735, Packing Group III) with GHS hazard code H314 (causes severe skin burns and eye damage) . It is typically used in pharmaceutical research as a building block for drug candidates, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity .

Properties

CAS No.

189350-65-0

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1

InChI Key

GURZIIAEEFYQTL-DDWIOCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate chiral amine precursor.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of chiral catalysts and advanced purification techniques is crucial to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine

The (S)-enantiomer shares identical molecular weight and formula with the (R)-form but differs in spatial arrangement. Both enantiomers exhibit similar hazards (H314 , UN2735 , Packing Group III) . However, enantiomers often diverge in pharmacological activity. For example:

  • Receptor Binding : The (R)-form may exhibit higher affinity for certain amine receptors due to steric compatibility, though specific data for this compound is pending .
  • Synthetic Utility : The (R)-enantiomer is frequently preferred in asymmetric synthesis for generating chiral intermediates in drug discovery .
Property (R)-Enantiomer (S)-Enantiomer
Molecular Weight 225.63 (with HCl) 225.63 (with HCl)
Hazard Classification H314, UN2735, Packing Group III H314, UN2735, Packing Group III
Purity >97% Not reported

Structural Analogs: Trifluorinated Amines

Compounds with trifluoromethyl groups are prized for their electron-withdrawing effects and metabolic resistance. Key comparisons include:

N-Methyl-2,2,2-trifluoroethylamine

  • Structure : Lacks the phenyl group but retains the trifluoromethyl moiety.
  • Applications : Used as a ligand in catalysis. Less complex structure reduces synthetic versatility compared to the target compound .

Role in Synthesis: Employed in peptide coupling reactions (e.g., ), highlighting how amine hydrochlorides enhance reaction efficiency .

Compound Molecular Weight Key Functional Groups Hazard Profile
(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine HCl 225.63 Trifluoromethyl, phenyl H314, UN2735
N-Methyl-2,2,2-trifluoroethylamine 127.11 Trifluoromethyl Not reported
1-Phenylcyclopropanamine HCl 173.64 Cyclopropane, phenyl H318 (eye damage)

Pharmaceutical Hydrochloride Salts

Hydrochloride salts improve solubility and bioavailability. Examples from the evidence include:

Coptisine Hydrochloride (): A natural alkaloid hydrochloride with antiviral properties. Unlike the target compound, it contains a benzylisoquinoline scaffold .

Metformin Hydrochloride ():

  • A diabetes drug with high water solubility. Demonstrates how hydrochloride salts enhance oral absorption, a property likely shared by the target compound .

Cefotiam Hydrochloride ():

  • A β-lactam antibiotic. HPLC purity analysis methods (e.g., ) are standard for hydrochloride salts, suggesting similar quality control for the target compound .

Compound Therapeutic Use Solubility Advantage Structural Complexity
(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine HCl Research intermediate Moderate (polar HCl salt) High (chiral centers)
Coptisine HCl Antiviral High Moderate
Metformin HCl Antidiabetic Very high Low

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